molecular formula C22H20N4S B2822749 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 320422-40-0

4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2822749
CAS No.: 320422-40-0
M. Wt: 372.49
InChI Key: SVFZFHGNVQOSID-UHFFFAOYSA-N
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Description

4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative featuring a carbonitrile group at position 5, a phenyl group at position 6, an allylamino substituent at position 4, and a (4-methylbenzyl)sulfanyl moiety at position 2. Pyrimidinecarbonitriles are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antidiabetic properties.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4S/c1-3-13-24-21-19(14-23)20(18-7-5-4-6-8-18)25-22(26-21)27-15-17-11-9-16(2)10-12-17/h3-12H,1,13,15H2,2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFZFHGNVQOSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NCC=C)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of appropriate precursors under controlled conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing product quality. Continuous flow reactors and other advanced technologies may be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of corresponding carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be employed as a probe or inhibitor in studies involving enzyme activity or cellular processes. Its ability to interact with specific molecular targets makes it useful in understanding biological mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may offer advantages in targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed studies and experimentation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrimidinecarbonitriles exhibit structural diversity primarily at positions 2 and 3. Key analogs and their properties are summarized below:

Compound Name Position 2 Substituent Position 4 Substituent Molecular Weight Key Properties/Activities References
Target Compound (4-Methylbenzyl)sulfanyl Allylamino 414.57 (calculated) Inferred anticancer activity (structural analogy)
4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (4-Methylbenzyl)sulfanyl Cyclohexylamino 414.57 Higher steric bulk; unconfirmed activity
4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (4-Methylbenzyl)sulfanyl Methylamino 366.87 Reduced steric hindrance; potential metabolic stability
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile (4-Chlorobenzyl)sulfanyl 2-Methylpropyl 369.90 Anticancer activity via enzyme inhibition
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile Phenyl Amino 306.31 Antidiabetic activity (α-glucosidase inhibition)

Key Observations :

  • Cyclohexylamino analogs introduce steric bulk, which may hinder target binding .
  • Position 2 Substituents : The (4-methylbenzyl)sulfanyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), compared to chlorobenzyl or methoxybenzyl analogs, which modulate electronic effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) .
Crystallographic and Conformational Analysis
  • Target Compound: No direct crystallographic data is available, but analogs like 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile crystallize in centrosymmetric space groups (e.g., P-1) with L-shaped conformations, suggesting similar structural rigidity .
  • Bond Parameters : In related compounds, S–C bond lengths range from 1.76–1.82 Å, and dihedral angles between the pyrimidine ring and substituents vary from 60–85°, influencing molecular packing and solubility .

Biological Activity

4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C20H22N3SC_{20}H_{22}N_3S, with a molecular weight of approximately 350.47 g/mol. The compound features a pyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic properties of several pyrimidine derivatives, including those similar to this compound, against cancer cell lines such as HeLa (cervical cancer), HepaRG (liver cancer), and A172 (glioblastoma) .

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
This compoundHeLa25
5-HydroxymethylpyrimidineHepaRG38
5-HydroxymethylpyrimidineA17217

The compound demonstrated an IC50 value of 25 μM against HeLa cells, indicating moderate cytotoxicity compared to other derivatives.

Antimicrobial Activity

In addition to anticancer properties, certain pyrimidine derivatives have shown promising antimicrobial activity. Compounds structurally related to the target compound have been reported to exhibit minimum inhibitory concentrations (MIC) ranging from 4 to 32 mg/mL against various bacterial strains .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (mg/mL)
This compoundE. coli16
Related Pyrimidine DerivativeS. aureus8
Related Pyrimidine DerivativeP. aeruginosa32

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrimidine derivatives, including compounds with similar structures to the target compound. The study highlighted the importance of substituents on the pyrimidine ring in modulating biological activity .

Case Study Findings:

  • Synthesis Methodology : The compounds were synthesized via nucleophilic substitution reactions, followed by characterization using NMR and mass spectrometry.
  • Biological Evaluation : The synthesized compounds were subjected to cytotoxicity assays against multiple cancer cell lines and antimicrobial susceptibility testing against common pathogens.

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